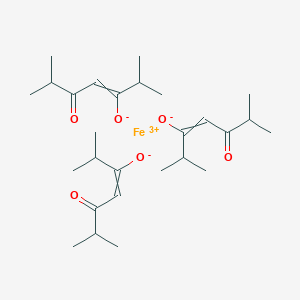
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) is a coordination compound where the iron ion is complexed with the ligand 2,6-dimethyl-5-oxohept-3-en-3-olate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) typically involves the reaction of iron(III) salts with the ligand 2,6-dimethyl-5-oxohept-3-en-3-olate under controlled conditions. The ligand can be prepared through the condensation of 2,6-dimethylheptan-3-one with appropriate reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would include the preparation of the ligand, followed by its reaction with iron(III) salts. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) can undergo various chemical reactions including:
Oxidation: The iron center can participate in redox reactions, altering its oxidation state.
Substitution: Ligand exchange reactions where the 2,6-dimethyl-5-oxohept-3-en-3-olate ligand can be replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and efficiency.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) or iron(IV) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands.
科学研究应用
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials, such as magnetic materials and sensors.
作用机制
The mechanism of action of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) involves its ability to coordinate with various substrates and catalyze reactions through electron transfer processes. The iron center can undergo redox cycling, facilitating the activation of molecular oxygen and other reactive species. This property is particularly useful in catalytic and biological applications where controlled oxidation reactions are required.
相似化合物的比较
Similar Compounds
2,6-dimethyl-3,5-heptanedione: A β-diketone that can form similar coordination complexes with metal ions.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium(III): Another coordination compound with a similar ligand structure but different metal center.
Denatonium benzoate: Although not a direct analog, it shares some structural similarities in terms of the ligand framework.
Uniqueness
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) is unique due to its specific coordination environment and the redox properties of the iron center. This makes it particularly effective in catalytic applications and as a model compound for studying iron-containing enzymes.
属性
分子式 |
C27H45FeO6 |
|---|---|
分子量 |
521.5 g/mol |
IUPAC 名称 |
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) |
InChI |
InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3 |
InChI 键 |
IIOZRYBKGIMHJV-UHFFFAOYSA-K |
规范 SMILES |
CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12501909.png)
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12501914.png)
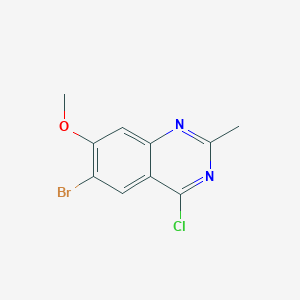
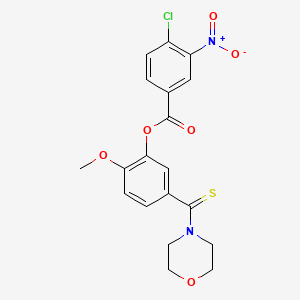

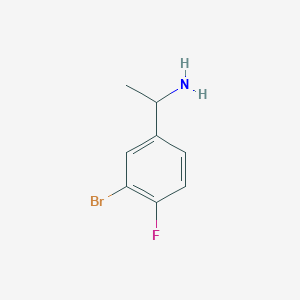

![11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12501950.png)
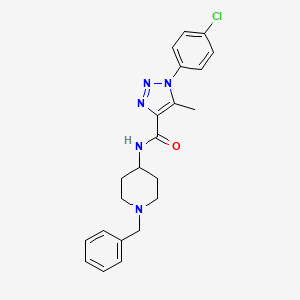
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B12501962.png)
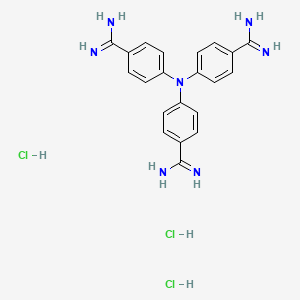

![11-(3-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12501996.png)
![2-Chlorobenzo[g]quinazolin-4(3H)-one](/img/structure/B12502003.png)
